1-([1,1'-Biphenyl]-2-yloxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride
Description
This compound is a β-adrenergic receptor ligand analog featuring a biphenyl-2-yloxy group linked to a propan-2-ol scaffold substituted with a 4-ethylpiperazine moiety. Its dihydrochloride salt form enhances solubility and stability, making it suitable for pharmacological studies. The biphenyl group contributes to lipophilicity and receptor binding, while the ethylpiperazine substituent modulates selectivity for adrenergic receptor subtypes .
Properties
IUPAC Name |
1-(4-ethylpiperazin-1-yl)-3-(2-phenylphenoxy)propan-2-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2.2ClH/c1-2-22-12-14-23(15-13-22)16-19(24)17-25-21-11-7-6-10-20(21)18-8-4-3-5-9-18;;/h3-11,19,24H,2,12-17H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZDUOJYJGVJPSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(COC2=CC=CC=C2C3=CC=CC=C3)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-([1,1’-Biphenyl]-2-yloxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride typically involves multiple steps. One common route includes the following steps:
Formation of the biphenyl ether: Reacting 2-bromobiphenyl with sodium methoxide to form 2-methoxybiphenyl.
Substitution reaction: Reacting 2-methoxybiphenyl with 3-chloropropanol in the presence of a base to form 1-([1,1’-Biphenyl]-2-yloxy)-3-chloropropanol.
Nucleophilic substitution: Reacting 1-([1,1’-Biphenyl]-2-yloxy)-3-chloropropanol with 4-ethylpiperazine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-([1,1’-Biphenyl]-2-yloxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The biphenyl group can be reduced to form a cyclohexyl derivative.
Substitution: The ethylpiperazine moiety can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of cyclohexyl derivatives.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-([1,1’-Biphenyl]-2-yloxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or anti-cancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-([1,1’-Biphenyl]-2-yloxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride involves its interaction with specific molecular targets. The biphenyl group may interact with hydrophobic pockets in proteins, while the ethylpiperazine moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with several piperazine- and aryloxypropanol-based derivatives. Key differences lie in substituent groups on the piperazine ring and the position/type of aryloxy moieties, which influence pharmacological activity, solubility, and metabolic stability.
Table 1: Structural and Physicochemical Comparison
Key Research Findings
Receptor Selectivity :
- The target compound’s 4-ethylpiperazine group confers moderate β₁-adrenergic receptor selectivity, unlike the 4-(4-methoxyphenyl)piperazine analog, which shows cross-reactivity with serotonin receptors due to the methoxy group’s electron-donating effects .
- Substitution with a 2-chlorophenyl group on piperazine (as in ) enhances dopamine D₂ receptor binding, a feature absent in the ethylpiperazine variant .
Solubility and Bioavailability :
- The dihydrochloride salt form improves aqueous solubility across all analogs, but the hydroxyethyl-piperazine derivative () exhibits superior solubility due to hydrogen-bonding capacity .
- Adamantyl-substituted analogs () show reduced solubility but enhanced blood-brain barrier penetration due to lipophilic adamantane .
Metabolic Stability: Allylphenoxy and hydroxyethyl-piperazine groups () reduce cytochrome P450-mediated degradation compared to biphenyl-based analogs . Methoxyphenyl substituents () increase susceptibility to demethylation, leading to shorter half-lives .
Pharmacological and Structural Insights
Biological Activity
1-([1,1'-Biphenyl]-2-yloxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride is a complex organic compound with notable pharmacological potential. This article explores its biological activity, focusing on its interactions with various biological targets, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 413.38 g/mol. It features a biphenyl moiety connected to a propanol group, which is further substituted with an ethylpiperazine unit. The dihydrochloride form enhances its solubility in water, potentially affecting its biological activity and bioavailability.
Structural Features
| Feature | Description |
|---|---|
| Biphenyl Moiety | Contributes to hydrophobic interactions with biological membranes. |
| Propanol Group | May influence receptor binding affinity. |
| Ethylpiperazine Unit | Associated with neurotransmitter receptor modulation. |
Pharmacological Properties
Research indicates that 1-([1,1'-Biphenyl]-2-yloxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride exhibits significant biological activities, particularly in neuropharmacology. Its structural similarities to known neurotransmitter modulators suggest potential interactions with various receptors, including dopamine and serotonin receptors.
- Receptor Modulation : The compound may act as an agonist or antagonist at specific neurotransmitter receptors, influencing mood and behavior.
- Enzyme Inhibition : It may inhibit enzymes involved in neurotransmitter metabolism, thereby enhancing neurotransmitter availability.
- Neuroprotective Effects : Some studies suggest that similar compounds exhibit neuroprotective properties against oxidative stress and excitotoxicity.
Case Studies
Several studies have evaluated the biological activity of compounds structurally related to 1-([1,1'-Biphenyl]-2-yloxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride:
- Study on Antidepressant Activity : A derivative demonstrated significant antidepressant effects in animal models by modulating serotonin receptors.
- Neuroprotective Study : Another related compound was shown to protect neuronal cells from apoptosis induced by oxidative stress, suggesting potential therapeutic applications in neurodegenerative diseases .
Comparative Analysis with Similar Compounds
To better understand the unique properties of 1-([1,1'-Biphenyl]-2-yloxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride, it is useful to compare it with other compounds that share structural features:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-(4-Methylpiperazin-1-yl)-3-(4-propoxyphenyl)propan-2-ol | C20H28N2O2 | Similar piperazine structure; potential for selective receptor activity. |
| 4-Ethoxyphenyl-[3-(4-methylpiperazin-1-yl)propan-2-ol] | C21H30N2O2 | Shares piperazine and propanol motifs; evaluated for antidepressant effects. |
| 3-(4-Ethoxyphenyl)-N-(piperidinocarbonyl)-propanamide | C22H30N2O3 | Contains piperidine instead of piperazine; studied for anti-inflammatory properties. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
